![molecular formula C19H32O4Si B13880942 Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate](/img/structure/B13880942.png)
Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate is an organic compound that features a tert-butyl(dimethyl)silyl-protected phenol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate typically involves the protection of the phenol group with tert-butyl(dimethyl)silyl chloride. The general synthetic route can be outlined as follows:
Protection of Phenol Group: The phenol group is protected by reacting it with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. This reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Esterification: The protected phenol is then esterified with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The final product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis.
化学反应分析
Types of Reactions
Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate can undergo various chemical reactions, including:
Deprotection: The tert-butyl(dimethyl)silyl group can be removed under acidic conditions or by using fluoride ions (e.g., tetra-n-butylammonium fluoride).
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Substitution Reactions: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Deprotection: Acidic conditions (e.g., acetic acid) or fluoride ions (e.g., tetra-n-butylammonium fluoride).
Ester Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Deprotection: Phenol derivatives.
Ester Hydrolysis: Carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate depends on the specific reactions it undergoes. For example, during deprotection, the fluoride ion attacks the silicon atom, leading to the cleavage of the silicon-oxygen bond and the formation of the free phenol.
相似化合物的比较
Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate can be compared with other silyl-protected phenol derivatives:
Ethyl 3-[4-(trimethylsilyl)oxyphenyl]-3-ethoxypropanoate: This compound has a trimethylsilyl group instead of a tert-butyl(dimethyl)silyl group. The tert-butyl(dimethyl)silyl group provides greater steric hindrance and stability compared to the trimethylsilyl group.
Ethyl 3-[4-(triisopropylsilyl)oxyphenyl]-3-ethoxypropanoate: This compound has a triisopropylsilyl group, which offers even greater steric hindrance than the tert-butyl(dimethyl)silyl group, but may be more challenging to deprotect.
Similar Compounds
- Ethyl 3-[4-(trimethylsilyl)oxyphenyl]-3-ethoxypropanoate
- Ethyl 3-[4-(triisopropylsilyl)oxyphenyl]-3-ethoxypropanoate
属性
分子式 |
C19H32O4Si |
|---|---|
分子量 |
352.5 g/mol |
IUPAC 名称 |
ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate |
InChI |
InChI=1S/C19H32O4Si/c1-8-21-17(14-18(20)22-9-2)15-10-12-16(13-11-15)23-24(6,7)19(3,4)5/h10-13,17H,8-9,14H2,1-7H3 |
InChI 键 |
DSLYITPFIUTDAS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CC(=O)OCC)C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{Imidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13880865.png)

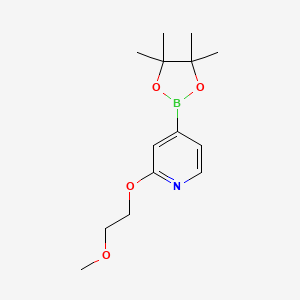


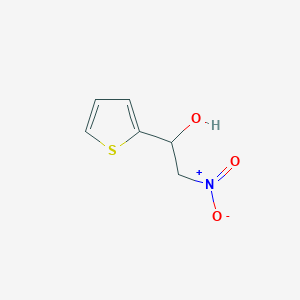
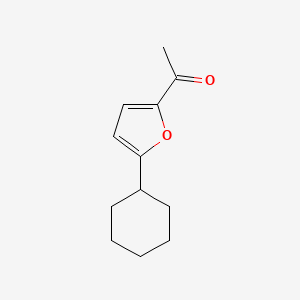
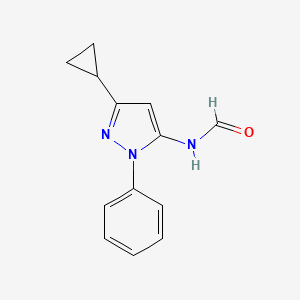
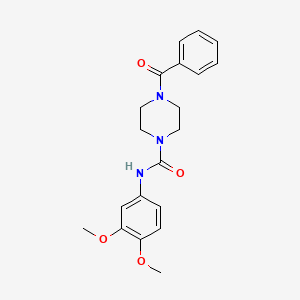
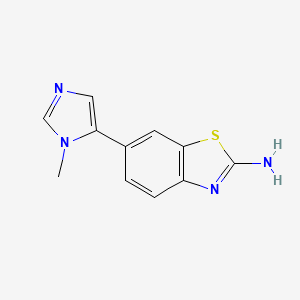
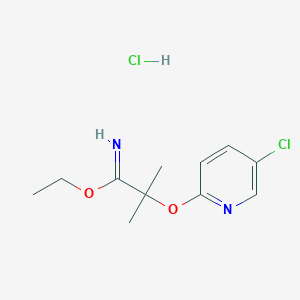
![3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B13880939.png)
